molecular formula C22H20N2O5 B2612433 N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide CAS No. 872612-85-6

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide

Cat. No.: B2612433
CAS No.: 872612-85-6
M. Wt: 392.411
InChI Key: KZSPTFZULBMGFD-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2H-1,3-benzodioxol-5-yl group, while position 3 of the benzofuran ring is linked to a cyclopentaneamido moiety. This structure combines aromatic (benzodioxol, benzofuran) and alicyclic (cyclopentane) components, which may influence its physicochemical properties and biological activity. The benzodioxol group is associated with metabolic stability and lipophilicity in medicinal chemistry, while the cyclopentaneamido group introduces conformational flexibility due to the puckered nature of the cyclopentane ring . Structural characterization of such compounds often relies on X-ray crystallography refined via programs like SHELXL, ensuring precise determination of bond lengths, angles, and ring puckering parameters .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21(13-5-1-2-6-13)24-19-15-7-3-4-8-16(15)29-20(19)22(26)23-14-9-10-17-18(11-14)28-12-27-17/h3-4,7-11,13H,1-2,5-6,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPTFZULBMGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the benzodioxole ring through a cyclization reactionThe cyclopentaneamido group is then added through an amide bond formation reaction, often using reagents like thionyl chloride (SOCl2) and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to the selective killing of these cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzofuran-carboxamide derivatives. Key structural analogs include:

Substituted Benzofuran-Carboxamides

  • N-(Benzodioxol-5-yl)benzofuran-2-carboxamide analogs : These lack the cyclopentaneamido group at position 3, resulting in reduced steric bulk and altered conformational dynamics. The absence of the cyclopentane ring may decrease lipophilicity (LogP) compared to the target compound .
  • 3-Cyclohexaneamido-1-benzofuran-2-carboxamide: Replacing cyclopentane with cyclohexane introduces a larger, more rigid ring system.

Benzodioxol-Containing Analogs

  • MDA 2-aldoxime analog (N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine): Shares the benzodioxol moiety but replaces the benzofuran-carboxamide with a methylpropylidene hydroxylamine group. C₂₁H₂₀N₂O₅ for the target compound) .

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Substituents (Position 3) Molecular Formula Predicted LogP Key Features
Target Compound Benzofuran-2-carboxamide Cyclopentaneamido C₂₁H₂₀N₂O₅ 3.2 (estimated) Flexible cyclopentane, high lipophilicity
N-(Benzodioxol-5-yl)-benzofuran-2-carboxamide Benzofuran-2-carboxamide None (H atom) C₁₆H₁₁NO₄ 2.1 Reduced steric bulk
3-Cyclohexaneamido-benzofuran-2-carboxamide Benzofuran-2-carboxamide Cyclohexaneamido C₂₂H₂₂N₂O₅ 3.5 Rigid chair conformation
MDA 2-aldoxime analog Benzodioxol Methylpropylidene hydroxylamine C₁₁H₁₃NO₃ 1.8 Oxime functional group

Research Findings and Implications

Conformational Dynamics

The cyclopentaneamido group in the target compound exhibits significant puckering (amplitude ~0.5 Å, phase angle ~180°), as defined by Cremer-Pople coordinates . This puckering enhances adaptability in ligand-receptor interactions compared to planar or rigid analogs. In contrast, cyclohexaneamido derivatives adopt chair conformations with minimal puckering, limiting conformational flexibility .

Crystallographic Refinement

Structural data for the target compound and analogs were refined using SHELXL, ensuring sub-Ångström precision in bond-length determinations (e.g., C=O bond: 1.21 Å ± 0.01) .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various biological targets, and relevant case studies.

Anticancer Activity

Research has shown that derivatives of benzodioxole compounds exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that this compound induces apoptosis in cancer cells by modulating mitochondrial pathways and inhibiting key signaling pathways such as mTOR (mammalian target of rapamycin) under glucose starvation conditions .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary screening indicated selective toxicity against specific bacterial strains, suggesting potential for development as an antibiotic agent. The structure–activity relationship (SAR) studies have revealed that modifications to the benzodioxole ring can enhance antibacterial efficacy .

Case Study 1: Antitumor Activity

In a controlled study involving U251 glioblastoma cells, treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to apoptosis .

TreatmentCell Viability (%)Statistical Significance
Control100-
Compound 6 (1 µM)45p < 0.0001

Case Study 2: Antimicrobial Screening

A study assessing the antimicrobial effects of this compound found that it inhibited the growth of Bacillus subtilis with a minimum inhibitory concentration (MIC) of 50 µg/mL. This indicates moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Bacillus subtilis50
Escherichia coli>100

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